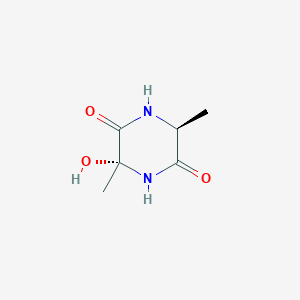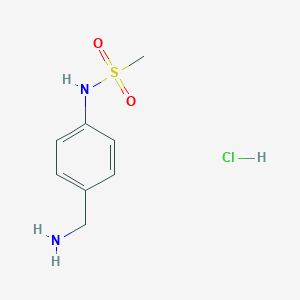
(2,6-Dichlorophenoxy)acetic acid
概要
説明
“(2,6-Dichlorophenoxy)acetic acid” is a chemical compound with the molecular formula C8H6Cl2O3 . It has an average mass of 221.037 Da and a monoisotopic mass of 219.969406 Da . It is used in various applications due to its chemical properties .
Physical And Chemical Properties Analysis
“(2,6-Dichlorophenoxy)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 342.7±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.9±3.0 kJ/mol and a flash point of 161.1±23.7 °C .
科学的研究の応用
- Additionally, 2,6-D serves as a herbicide. It selectively targets broadleaf weeds, making it valuable for weed control in lawns, golf courses, and agricultural fields .
- These formulations reduce volatilization and leaching risks, ensuring effective herbicide delivery while minimizing environmental impact .
Plant Growth Regulation and Weed Control
Latex Production Enhancement
Controlled Release Formulations
Environmental Remediation
Safety and Hazards
作用機序
- Primary Targets : 2,4-D primarily targets plants. It is a systemic herbicide that selectively kills broadleaf weeds while having minimal impact on grasses like cereals and lawn turf .
- Auxin Receptor System : 2,4-D activates the auxin receptor system, resulting in:
Target of Action
Mode of Action
Biochemical Pathways
特性
IUPAC Name |
2-(2,6-dichlorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZWIIFEFQBNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206114 | |
| Record name | 2,6-Dichlorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichlorophenoxy)acetic acid | |
CAS RN |
575-90-6 | |
| Record name | (2,6-Dichlorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,6-Dichlorophenoxy)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichlorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorophenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROPHENOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG89KT4A2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,6-dichlorophenoxyacetic acid relate to its activity as a plant growth regulator?
A1: Research suggests that the position of chlorine atoms on the phenyl ring significantly influences the activity of phenoxyacetic acid derivatives. While compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) exhibit auxin-like activity, promoting growth, 2,6-D acts as an anti-auxin []. This suggests that the steric hindrance caused by chlorine atoms at the 2 and 6 positions may interfere with the binding of 2,6-D to auxin receptors, leading to antagonistic effects. Interestingly, bulky alkyl substituents at the 2 and 6 positions, like in 2,6-diisopropylphenoxyacetic acid, were found to promote flowering in Sagittaria pygmaea, showcasing the diverse effects of different substituents in this position [].
Q2: How does 2,6-dichlorophenoxyacetic acid impact amino acid transport in plant cells?
A2: Studies on tobacco cells (Nicotiana tabacum L.) showed that 2,6-D, unlike 2,4-D, did not inhibit serine transport into the cells [, ]. This finding suggests that 2,6-D might not directly interact with the cellular mechanisms responsible for serine uptake or that its binding affinity to these targets is significantly lower compared to 2,4-D.
Q3: Can 2,6-dichlorophenoxyacetic acid be detected in environmental samples, and if so, how?
A3: Yes, sensitive analytical techniques have been developed to detect 2,6-D in complex matrices like drinking water. One such method combines dispersive liquid-liquid microextraction (DLLME) with online preconcentration micellar electrokinetic chromatography (MEKC) and diode array detection []. This approach allows for the detection of 2,6-D at limits of quantification as low as 0.2 μg/kg, highlighting the potential for monitoring this compound in environmental samples.
Q4: Can modified carbon paste electrodes be used to detect chlorinated phenoxyacetic acids like 2,6-D in water samples?
A5: Yes, researchers have successfully developed modified carbon paste electrodes (CPEs) utilizing activated carbon for the detection of chlorinated phenoxyacetic acids, including 2,6-D []. These modified CPEs demonstrate enhanced electroactive surface area and sensitivity compared to bare CPEs. The study highlights the potential of using modified CPEs as a sensitive and cost-effective tool for monitoring 2,6-D and related compounds in water samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)